
3,5-Dinitrophenyl boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrophenyl boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-dinitrophenyl ring. This compound is notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 3,5-dinitrophenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters, which are derived from the dehydration of boric acid with alcohols. The process is optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dinitrophenyl boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives of the original compound.
Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
3,5-Dinitrophenyl boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-dinitrophenyl boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and applications. In the Suzuki–Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diaminophenyl boronic acid: Similar structure but with amino groups instead of nitro groups.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a methoxycarbonyl group in addition to the nitro groups.
4-Formylphenyl boronic acid: Similar boronic acid group but with a formyl group instead of nitro groups.
Uniqueness
3,5-Dinitrophenyl boronic acid is unique due to the presence of two nitro groups, which can significantly influence its reactivity and applications. The electron-withdrawing nature of the nitro groups makes this compound particularly useful in reactions requiring strong electrophiles .
Propriétés
Formule moléculaire |
C6H5BN2O6 |
|---|---|
Poids moléculaire |
211.93 g/mol |
Nom IUPAC |
(3,5-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-11H |
Clé InChI |
BTJOHSDOGCITQM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


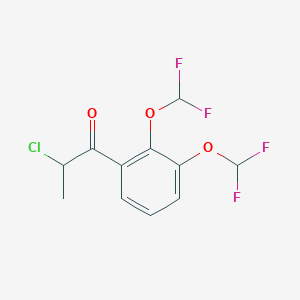
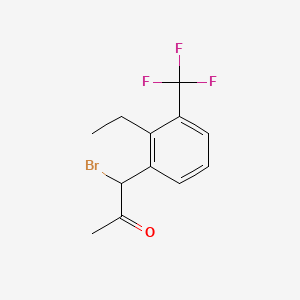
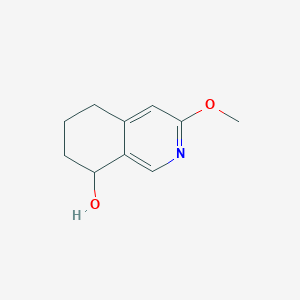


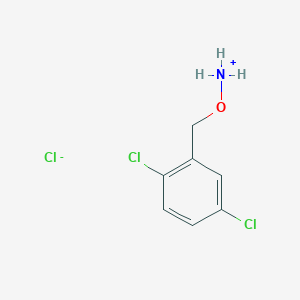
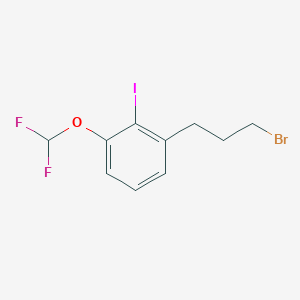
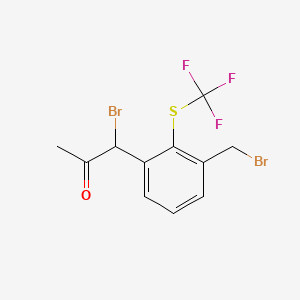
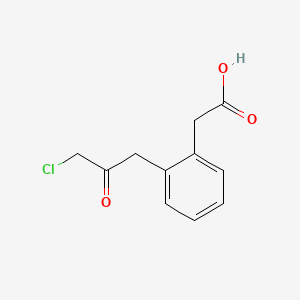
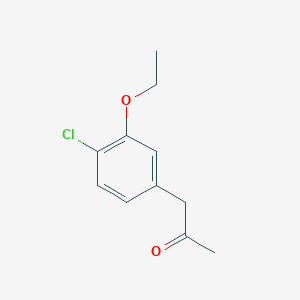

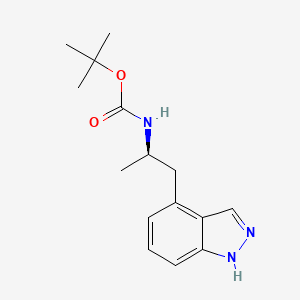
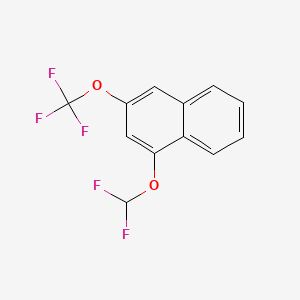
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
